N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine
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Overview
Description
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a pyridine ring (a basic heterocyclic organic compound). Thiazole rings are found in many important drugs and natural products . Pyridine is a basic heterocyclic organic compound similar to benzene and pyrrole .
Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific molecular structure of this compound isn’t available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Regioselectivity in Synthesis : A study focused on synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the regioselective synthesis of related compounds, highlighting the importance of reaction media and conditions (Martins et al., 2012).
- Novel Derivatives and Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to natural products, have been designed and synthesized for potential medical applications, particularly in antitumor activity (Maftei et al., 2016).
- Alkylation Kinetics Using Sulfonic Acid : The kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts, which is relevant to the study of related tert-butyl compounds, has been investigated (Elavarasan et al., 2011).
Catalysis and Chemical Reactions
- Catalytic Activities in Oxidation : Copper(ii) complexes with derivatives of 2,6-di(thiazol-2-yl)pyridine have been studied for their antiproliferative and catalytic properties in the oxidation of alkanes and alcohols with peroxides (Choroba et al., 2019).
- Organocatalysis in Michael Addition : The use of 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether as a bifunctional organocatalyst for Michael addition of ketones and aldehydes to nitroolefins is a significant application in asymmetric synthesis (Wang et al., 2009).
Drug Development and Medical Research
- Antitumor Activity and Drug Development : Various compounds structurally related to the given chemical have been synthesized and tested for their antitumor activity, contributing to the development of new drugs (Shpakovsky et al., 2012).
Mechanism of Action
Target of Action
The compound N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine, also known as N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine, is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that t-butyl groups in drugs are often subject to metabolism by a number of cytochrome p450 enzymes (cyps) .
Result of Action
Thiazole derivatives are known to have a range of effects due to their diverse biological activities .
Action Environment
It is known that the photophysical characteristics of certain compounds can be significantly influenced by the choice of solvent .
Properties
IUPAC Name |
4-tert-butyl-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3S/c1-12(2,3)9-6-21-11(19-9)20-10-8(14)4-7(5-18-10)13(15,16)17/h4-6H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIHRLXVCIDQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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